2-(3-Chloro-4-methoxyphenyl)acetimidamide
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)acetimidamide is an organic compound with the molecular formula C9H11ClN2O It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetimidamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-chloro-4-methoxybenzaldehyde, ammonium acetate, acetic anhydride.
Reaction Conditions: Reflux in acetic anhydride.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)acetimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(4-chlorophenethyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
Uniqueness
2-(3-Chloro-4-methoxyphenyl)acetimidamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H11ClN2O/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12) |
InChI Key |
SYBAUPZLZZDJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)Cl |
Origin of Product |
United States |
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